![molecular formula C24H27ClN6O3 B11767823 N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine](/img/structure/B11767823.png)
N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine is a complex organic compound with significant applications in scientific research. This compound is known for its role in protein tyrosine kinase inhibition, particularly targeting the ErbB family of receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine involves multiple steps, starting from the appropriate pyrimidine derivatives. The key steps include:
Formation of the pyrimidine core: This is typically achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy and chlorophenyl groups: These groups are introduced through substitution reactions, often using reagents like benzyl chloride and chlorophenyl derivatives.
Attachment of the morpholin-4-yl ethoxy group: This step involves nucleophilic substitution reactions, where the morpholine derivative reacts with the pyrimidine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, chlorophenyl derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in inhibiting protein tyrosine kinases, particularly the ErbB family of receptors.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its kinase inhibition properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein tyrosine kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This inhibition disrupts signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
JNJ28871063 hydrochloride: Another compound with similar kinase inhibition properties.
Erlotinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Gefitinib: Another tyrosine kinase inhibitor with applications in cancer treatment.
Uniqueness
N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine is unique due to its specific structure, which allows for selective inhibition of certain kinases. Its combination of functional groups provides a balance of hydrophobic and hydrophilic properties, enhancing its binding affinity and specificity .
Properties
Molecular Formula |
C24H27ClN6O3 |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
4-N-(3-chloro-4-phenylmethoxyphenyl)-5-[(Z)-2-morpholin-4-ylethoxyiminomethyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C24H27ClN6O3/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30)/b29-15- |
InChI Key |
OZWCXTYQZRVEFW-FDVSRXAVSA-N |
Isomeric SMILES |
C1COCCN1CCO/N=C\C2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N |
Canonical SMILES |
C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine](/img/structure/B11767756.png)
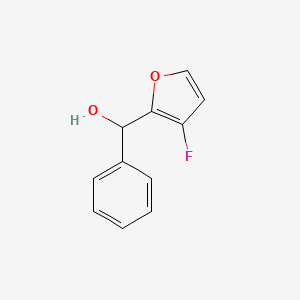
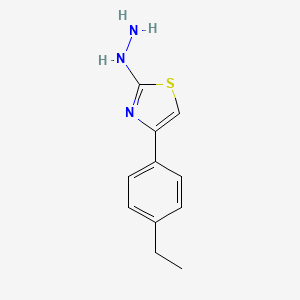

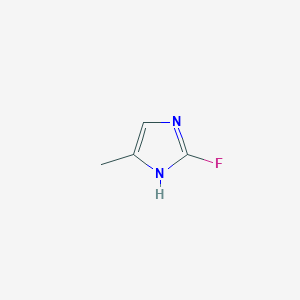
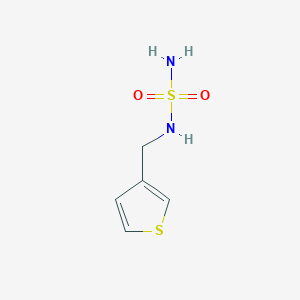

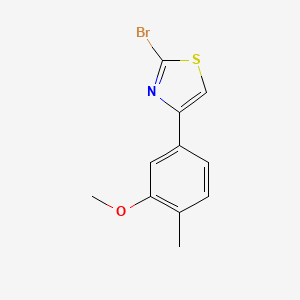
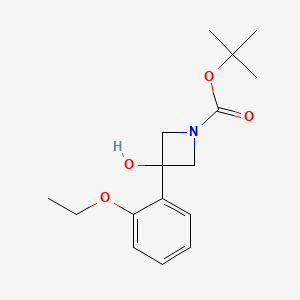
![3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B11767805.png)
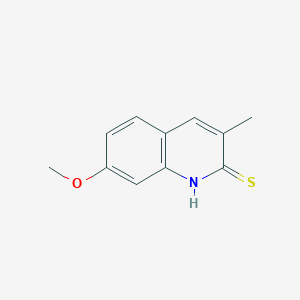
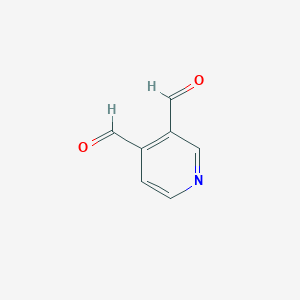

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
